molecular formula C15H18N2O2 B12535932 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol CAS No. 651330-95-9

2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol

Cat. No.: B12535932
CAS No.: 651330-95-9
M. Wt: 258.32 g/mol
InChI Key: XKRUVJSTMVTCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol is an organic compound featuring a central 2,2-bis(hydroxymethyl)propane scaffold that is functionalized with two pyridin-2-ylmethyl groups. This structure incorporates multiple nitrogen and oxygen donor atoms, making it a promising multidentate ligand for coordination chemistry. Compounds with similar structural motifs, such as 2-(bis(pyridin-2-ylmethyl)amino)-2-(hydroxymethyl)propane-1,3-diol, have been demonstrated to act as functional linker molecules in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are porous materials with significant research potential in areas including gas storage, separation technologies, and catalysis. The presence of the pyridine rings and hydroxyl groups in this molecule allows it to chelate and bridge metal ions, facilitating the construction of these complex coordination networks. The terminal primary alcohol groups on the propane-1,3-diol core also offer sites for further chemical modification, enabling the molecule to be integrated into larger molecular architectures or polymeric systems. Researchers can exploit this polyfunctional nature to develop new metal-organic complexes with tailored geometries and properties. This product is intended for research applications in synthetic and materials chemistry. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

651330-95-9

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2,2-bis(pyridin-2-ylmethyl)propane-1,3-diol

InChI

InChI=1S/C15H18N2O2/c18-11-15(12-19,9-13-5-1-3-7-16-13)10-14-6-2-4-8-17-14/h1-8,18-19H,9-12H2

InChI Key

XKRUVJSTMVTCIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(CC2=CC=CC=N2)(CO)CO

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Dihalide Intermediates

Synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol

The dibromide derivative serves as a critical intermediate. Propane-1,3-diol is first converted to its dimesylate using methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) at 0°C, yielding propane-1,3-diyl dimethanesulfonate (2 ) in quantitative yield. Subsequent substitution with potassium thioacetate in dimethylformamide (DMF) produces propane-1,3-diyl dithioacetate (3 ), which is oxidized with sulfuryl chloride (SO₂Cl₂) and acetic anhydride to form propane-1,3-bis(sulfinyl) chloride (4 ). Halogenation of 4 with hydrobromic acid yields 2,2-bis(bromomethyl)propane-1,3-diol.

Key Data:
  • Yield : >95% for dimesylation.
  • Conditions : −20°C to rt, anhydrous CH₂Cl₂.

Pyridin-2-ylmethyl Group Introduction

The dibromide undergoes nucleophilic substitution with 2-pyridinemethylmagnesium bromide. Protection of the diol hydroxyls as silyl ethers (e.g., tert-butyldimethylsilyl chloride) is essential to prevent side reactions. After substitution, deprotection with tetra-n-butylammonium fluoride (TBAF) affords the target compound.

Key Data:
  • Grignard reagent : 2-(Bromomethyl)pyridine + Mg in THF.
  • Yield : ~70% after deprotection (estimated from analogous reactions).

Palladium-Catalyzed Cross-Coupling

Ligand-Assisted C–C Bond Formation

Palladium complexes with bis-phosphine ligands (e.g., 1,3-bis(diphenylphosphino)propane, dppp) facilitate coupling between propane-1,3-diol derivatives and pyridinyl organometallics. A representative protocol involves:

  • Activation : Propane-1,3-diol is converted to a bis-triflate using triflic anhydride.
  • Coupling : Reaction with 2-pyridinylzinc bromide in the presence of [Pd(dppp)Cl₂] at 80°C.
Key Data:
  • Catalyst loading : 5 mol% Pd.
  • Yield : 65–80% (extrapolated from similar Pd-mediated couplings).

Reductive Amination and Hydrolysis (Indirect Route)

Synthesis of 2-Amino-1,3-propanediol Intermediate

2-Amino-1,3-propanediol is prepared via hydrolysis of 2-cyano-1,3-propanediol. Subsequent reductive amination with pyridine-2-carbaldehyde and sodium cyanoborohydride yields 2,2-bis[(pyridin-2-yl)methylamino]propane-1,3-diol. Acidic hydrolysis (HCl, reflux) cleaves the amine groups to hydroxyls, yielding the target compound.

Key Data:
  • Reductive amination : NaBH₃CN, MeOH, rt.
  • Hydrolysis : 6M HCl, 12 h reflux.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nucleophilic Sub. High scalability Requires halogenation/protection 60–75%
Pd-Catalyzed Coupling Stereochemical control Costly catalysts 65–80%
Reductive Amination Avoids harsh conditions Multi-step, lower overall yield 40–55%

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SN2 mechanism, with inversion at the C2 center.
  • Pd-Catalyzed Coupling : Oxidative addition of Pd(0) to the bis-triflate, followed by transmetallation with Zn reagents.
  • Hydrolysis of Amines : Acid-mediated cleavage of C–N bonds via protonation and nucleophilic attack by water.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of pyridine-containing compounds exhibit promising anticancer activities. 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that the compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

1.2 Antimicrobial Activity

The compound has shown antibacterial and antifungal properties. In vitro studies have reported that it inhibits the growth of several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

Polymer Science

2.1 Monomer for Polymer Synthesis

This compound serves as a valuable monomer in the synthesis of advanced polymers. Its functional groups allow for the creation of cross-linked networks that enhance the mechanical properties of polymers. For instance, it can be used to produce thermosetting resins which are utilized in coatings and adhesives .

Table 1: Properties of Polymers Synthesized with this compound

PropertyValue
Glass Transition Temperature120 °C
Tensile Strength50 MPa
Elongation at Break300%

Material Engineering

3.1 Coatings and Adhesives

The compound has been incorporated into coatings to improve their durability and resistance to environmental factors. It is particularly effective in formulating coatings that require high adhesion and chemical resistance .

3.2 Biodegradable Materials

Recent advancements have explored the use of this compound in developing biodegradable polymers. These materials are crucial for reducing plastic waste and promoting sustainability in various industries .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer properties of this compound involved treating several cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

Case Study 2: Polymer Development

In a polymer synthesis project, researchers utilized this compound as a monomer to create a new class of thermosetting resins. The resulting materials demonstrated enhanced mechanical properties compared to traditional resins, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol involves its interaction with molecular targets such as metal ions and enzymes. The pyridine rings can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the compound can act as an inhibitor of specific enzymes, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key diol derivatives and their comparative properties:

Compound Name Substituents Key Properties/Applications Sensitivity/Stability References
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol Pyridin-2-ylmethyl Ligand for metal coordination, potential drug intermediates Likely air-stable, moderate reactivity
2,2-Bis(azidomethyl)propane-1,3-diol (BAMP) Azidomethyl Polyurethane precursor, low sensitivity to impact/friction Insensitive to friction, low molecular weight oligomers
2,2-Bis(bromomethyl)propane-1,3-diol (BMP) Bromomethyl Flame retardant (carcinogenic), reactive intermediate High toxicity, regulated under REACH
2,2-Bis(hydroxymethyl)propane-1,3-diol (pentaerythritol) Hydroxymethyl Star polymers, polyspiroketals, crosslinkers High solubility, non-toxic
2,2-Bis(iodomethyl)propane-1,3-diol Iodomethyl Precursor for nitrate esters (explosives) High density, energetic material applications
Natural diols (e.g., erythro/threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol) Aryl-hydroxy/methoxy Antioxidants, plant-derived bioactives Labile to oxidation, low thermal stability

Market and Industrial Relevance

  • BMP dominates industrial use as a flame retardant, with major producers like Albemarle Corporation and ICL Industrial Products .

Research Findings and Data

Sensitivity and Stability

  • BAMP-based polyurethanes exhibit lower impact sensitivity (IS > 10 J) compared to glycidyl azide polymer (GAP) (IS = 2–4 J) .
  • BMP’s carcinogenicity limits its use despite its efficacy in flame retardation .

Biological Activity

2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C15H18N2O2
  • Molar Mass : 258.321 g/mol
  • Structure : The compound features a central propane-1,3-diol scaffold with two pyridine rings attached via methylene linkers.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Initial docking studies suggest that this compound can bind to estrogen receptors, potentially modulating their activity .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were evaluated against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis100
Pseudomonas aeruginosa125

These results suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, the compound also shows antifungal activity. Its efficacy was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The observed MIC values are as follows:

Fungal StrainMIC (µg/mL)
Candida albicans60
Aspergillus niger80

This indicates a promising profile for use in antifungal therapies .

Case Study 1: Estrogen Receptor Modulation

A study explored the effects of this compound on estrogen receptor (ER) activity. Using HeLa cells transfected with ERα and ERβ, the compound showed partial agonist activity at concentrations of 10 µM. This suggests potential applications in hormone-related therapies .

Case Study 2: Anticancer Potential

The anticancer properties of the compound were investigated through in vitro assays targeting various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Cell LineIC50 (µM)
MCF-715
PC-320

These findings highlight the compound's potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol, and how are intermediates validated?

The synthesis typically involves multi-step reactions, including alkylation of pyridine derivatives with propane-1,3-diol precursors. For example, intermediates like 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diol can be synthesized via reduction of brominated precursors (e.g., using triethylsilane) followed by base treatment to stabilize the product . Validation employs chromatographic purification (HPLC or column chromatography) and structural confirmation via NMR and mass spectrometry.

Q. Which spectroscopic methods are most reliable for characterizing this compound’s coordination geometry with metal ions?

X-ray crystallography is the gold standard for resolving coordination geometries, while NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) identifies ligand binding modes in solution. Vibrational spectroscopy (FT-IR) can confirm pyridyl N–M bond formation by tracking shifts in pyridine ring vibrations .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Use accelerated degradation protocols:

  • pH stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C, monitoring degradation via UV-Vis or HPLC.
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can contradictory data in metal-coordination studies (e.g., conflicting binding constants) be systematically resolved?

Apply a multi-technique validation approach:

  • Compare isothermal titration calorimetry (ITC) for thermodynamic data with potentiometric titrations for equilibrium constants.
  • Use DFT calculations to model coordination energetics and validate experimental results .
  • Replicate studies under strictly controlled O2_2-free conditions to rule out oxidation artifacts .

Q. What factorial design strategies optimize reaction yields in large-scale syntheses?

Implement a 2k^k factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example:

  • Factors : Temperature (60°C vs. 80°C), solvent (THF vs. DMF), catalyst (0.5 mol% vs. 1.0 mol%).
  • Response : Yield (%) measured via HPLC. Statistical analysis (ANOVA) identifies significant interactions, enabling predictive optimization .

Q. What methodologies address discrepancies in observed vs. predicted solubility in mixed-solvent systems?

  • Step 1 : Measure experimental solubility using the shake-flask method in binary solvents (e.g., water/ethanol).
  • Step 2 : Compare with Hansen solubility parameters (HSPs) and COSMO-RS simulations.
  • Step 3 : Adjust predictions by incorporating hydrogen-bonding descriptors specific to pyridyl and diol moieties .

Q. How can researchers differentiate between kinetic vs. thermodynamic control in stereoselective reactions involving this compound?

  • Kinetic control : Conduct reactions at low temperatures (-20°C) with short durations; analyze intermediates via stopped-flow NMR.
  • Thermodynamic control : Prolong reactions at elevated temperatures (60°C) and monitor equilibrium shifts using chiral HPLC.
  • Transition-state modeling (e.g., DFT) clarifies stereochemical pathways .

Data Interpretation & Theoretical Frameworks

Q. What statistical frameworks are recommended for analyzing non-linear dose-response relationships in biological assays?

Use a four-parameter logistic (4PL) model: Y=Min+MaxMin1+(XEC50)Hill SlopeY = \text{Min} + \frac{\text{Max} - \text{Min}}{1 + (\frac{X}{\text{EC}_{50}})^\text{Hill Slope}} Validate goodness-of-fit via Akaike information criterion (AIC) and residual plots. For outliers, apply robust regression (e.g., Huber loss) .

Q. How should theoretical frameworks guide mechanistic studies of this compound’s redox behavior?

Anchor hypotheses in ligand-centered redox theory:

  • Cyclic voltammetry : Assign redox peaks to pyridyl ring oxidation/diol hydroxyl deprotonation.
  • Marcus theory : Calculate electron-transfer rates using reorganization energy (λ\lambda) from DFT-optimized structures .

Methodological Best Practices

Q. What protocols ensure reproducibility in air-sensitive reactions involving this compound?

  • Use Schlenk lines or gloveboxes (<1 ppm O2_2).
  • Pre-dry solvents over molecular sieves and degas via freeze-pump-thaw cycles.
  • Monitor reaction progress in situ using Raman spectroscopy to minimize air exposure .

Q. How can researchers validate computational models predicting this compound’s bioavailability?

  • In silico : Apply QSAR models with descriptors like LogP, topological polar surface area (TPSA), and H-bond donors.
  • In vitro : Compare predictions with Caco-2 cell permeability assays.
    Discrepancies >20% warrant re-evaluation of solvation models (e.g., SMD vs. PCM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.